2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol
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Overview
Description
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a spiro compound with a unique bicyclic structure, consisting of two rings linked by a single carbon atom. This compound is known for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .
Mechanism of Action
Mode of Action
The mode of action of 2-Oxa-8-azaspiro[4It is known that the compound has a spiro structure, which is often associated with a high degree of stereochemical complexity and can interact with biological targets in a unique manner .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-8-azaspiro[4As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by heterocyclization . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted analogs .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxa-8-azaspiro[4.5]dec-3-ylmethyl sulfide hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol stands out due to its unique spiro structure, which provides rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery and the synthesis of biologically active compounds. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
Biological Activity
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, a compound of increasing interest in medicinal chemistry, is characterized by its unique spirocyclic structure. This compound has been synthesized and evaluated for a range of biological activities, including its potential as a therapeutic agent in various diseases. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
Chemical Structure
Key Properties:
- CAS Number: 1824076-74-5
- Molecular Formula: C11H15N1O2
- Molecular Weight: 197.25 g/mol
- Melting Point: Not specified in the sources.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its effects on neurotransmitter receptors and potential therapeutic applications.
Dopamine Receptor Affinity
One significant area of research involves the compound's interaction with dopamine receptors, particularly the D3 receptor. A study reported that derivatives of this compound exhibited selective binding affinities for D3 receptors, which are implicated in various neuropsychiatric disorders. The binding affinity was measured using competitive radiolabeling assays, revealing subnanomolar affinities for certain analogues:
Compound | Ki (nM) | Selectivity (D3/D2) |
---|---|---|
2-Oxa... | 0.73 | 21-fold |
Cariprazine | 0.14 | - |
This indicates a promising profile for developing treatments targeting dopamine-related conditions such as schizophrenia and Parkinson's disease .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound derivatives. A series of piperidine conjugated benzisoxazole derivatives demonstrated significant antibacterial effects. In vitro assays revealed that some derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, suggesting potential as novel antibacterial agents .
Case Study: Neuropharmacological Evaluation
In a neuropharmacological study, the effects of this compound were evaluated in animal models for its potential to modulate dopamine levels. The administration of this compound resulted in increased dopamine release in specific brain regions, correlating with improved behavioral outcomes in models of depression and anxiety .
Case Study: Antioxidant and Anti-inflammatory Effects
Another study investigated the antioxidant and anti-inflammatory properties of derivatives based on the spirocyclic structure. Results indicated that these compounds could significantly reduce oxidative stress markers in cell cultures, demonstrating their potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGYXGAYAYPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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